2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride
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Overview
Description
2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group and a sulfonyl chloride group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different thiazole derivatives.
Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used as a building block for the synthesis of molecules that can be tested for their biological activities, such as enzyme inhibitors or receptor modulators.
Material Science: Thiazole derivatives are used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride is primarily related to its ability to interact with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the thiazole ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazole-5-sulfonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.
2-(4-Methylphenyl)-1,3-thiazole-5-sulfonyl chloride: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can improve the compound’s binding affinity to biological targets .
Properties
Molecular Formula |
C9H5BrClNO2S2 |
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Molecular Weight |
338.6 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5BrClNO2S2/c10-7-3-1-6(2-4-7)9-12-5-8(15-9)16(11,13)14/h1-5H |
InChI Key |
XQUUHUNRAZPYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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